molecular formula C17H12FN5O2 B10978961 6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

Cat. No. B10978961
M. Wt: 337.31 g/mol
InChI Key: DDELXDCDPNFLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluoro group, a triazolo-pyridine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolo-Pyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolo-pyridine ring system.

    Introduction of the Fluoro Group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling with Quinoline Derivative: The triazolo-pyridine intermediate is then coupled with a quinoline derivative through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: The compound is used in studying enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • 4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is unique due to the presence of both the fluoro group and the triazolo-pyridine moiety, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.

properties

Molecular Formula

C17H12FN5O2

Molecular Weight

337.31 g/mol

IUPAC Name

6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H12FN5O2/c18-10-4-5-13-11(7-10)16(24)12(8-19-13)17(25)20-9-15-22-21-14-3-1-2-6-23(14)15/h1-8H,9H2,(H,19,24)(H,20,25)

InChI Key

DDELXDCDPNFLTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.